REACTION_CXSMILES
|
[OH:1][N:2]1[C:7]([CH3:9])([CH3:8])[CH2:6][CH:5]([OH:10])[CH2:4][C:3]1([CH3:12])[CH3:11].[C:13]([O:27]C)(=O)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23]>CCCCCCC>[C:22]([O:24][CH:25]1[CH2:6][C:7]([CH3:9])([CH3:8])[N:2]([OH:1])[C:3]([CH3:12])([CH3:11])[CH2:4]1)(=[O:23])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][C:13]([O:10][CH:5]1[CH2:6][C:7]([CH3:8])([CH3:9])[N:2]([OH:1])[C:3]([CH3:12])([CH3:11])[CH2:4]1)=[O:27]
|
Name
|
|
Quantity
|
34.45 g
|
Type
|
reactant
|
Smiles
|
ON1C(CC(CC1(C)C)O)(C)C
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 300 ml three-necked flask fitted with a stirrer, nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
to dry the contents of the flask and 15 ml of slightly turbid distillate
|
Type
|
CUSTOM
|
Details
|
is removed from the Dean-Stark trap
|
Type
|
ADDITION
|
Details
|
0.5 g of tetraisopropyl orthotitanate and 15 ml of heptane is added to the flask
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature 100°-105° C.
|
Type
|
CUSTOM
|
Details
|
collected in the Dean-Stark trap
|
Type
|
ADDITION
|
Details
|
Water (5 ml) is added
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
TEMPERATURE
|
Details
|
to cool slightly
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed with heptane
|
Type
|
CUSTOM
|
Details
|
Orange crystals form on standing
|
Type
|
FILTRATION
|
Details
|
are collected by filtration
|
Type
|
WASH
|
Details
|
washed with heptane
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCC(=O)OC1CC(N(C(C1)(C)C)O)(C)C)(=O)OC1CC(N(C(C1)(C)C)O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |